molecular formula C18H36O3 B1236049 5-Hydroxyoctadecanoic acid CAS No. 2858-38-0

5-Hydroxyoctadecanoic acid

Cat. No.: B1236049
CAS No.: 2858-38-0
M. Wt: 300.5 g/mol
InChI Key: YTITYUDOZJUZBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of octadecanoic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as tungsten or molybdenum . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of castor oil, followed by alkaline hydrolysis . This method involves the hydrogenation of natural vegetable oil extracted from castor seeds, which is then subjected to alkaline hydrolysis to yield the desired hydroxylated fatty acid .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 5-oxooctadecanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5-hydroxyoctadecanol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.

Major Products Formed

    Oxidation: 5-Oxooctadecanoic acid.

    Reduction: 5-Hydroxyoctadecanol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

5-Hydroxyoctadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxyoctadecanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These metabolites can then participate in signaling pathways that regulate lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxyoctadecanoic acid: Another hydroxylated fatty acid with the hydroxy group at the twelfth carbon position.

    9-Hydroxyoctadecanoic acid: A hydroxylated fatty acid with the hydroxy group at the ninth carbon position.

Uniqueness

5-Hydroxyoctadecanoic acid is unique due to the specific position of the hydroxy group, which imparts distinct chemical and biological properties. For example, its position affects its solubility, reactivity, and interaction with enzymes compared to other hydroxylated fatty acids .

Properties

IUPAC Name

5-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTITYUDOZJUZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311774
Record name 5-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2858-38-0
Record name 5-Hydroxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2858-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyoctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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